molecular formula C6H13BrO B13238080 1-Bromo-3-ethoxy-2-methylpropane

1-Bromo-3-ethoxy-2-methylpropane

Cat. No.: B13238080
M. Wt: 181.07 g/mol
InChI Key: LGMHNCRAWBZAOP-UHFFFAOYSA-N
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Description

1-Bromo-3-ethoxy-2-methylpropane (C₆H₁₁BrO) is a branched alkyl bromide featuring a bromine atom at position 1, an ethoxy group (-OCH₂CH₃) at position 3, and a methyl group (-CH₃) at position 2. This structure combines electrophilic reactivity (due to the bromine) with ether-like solubility and steric hindrance from the branched alkyl chain. It is likely used as an intermediate in organic synthesis, particularly in alkylation reactions or as a precursor for more complex molecules.

Properties

Molecular Formula

C6H13BrO

Molecular Weight

181.07 g/mol

IUPAC Name

1-bromo-3-ethoxy-2-methylpropane

InChI

InChI=1S/C6H13BrO/c1-3-8-5-6(2)4-7/h6H,3-5H2,1-2H3

InChI Key

LGMHNCRAWBZAOP-UHFFFAOYSA-N

Canonical SMILES

CCOCC(C)CBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-ethoxy-2-methylpropane can be synthesized through the reaction of 3-ethoxy-2-methylpropane with bromine in the presence of a suitable catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the selective bromination of the propane chain.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-ethoxy-2-methylpropane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols.

    Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes.

    Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions:

    Substitution Reactions: Typically involve nucleophiles like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

    Elimination Reactions: Often carried out using strong bases such as sodium ethoxide or potassium tert-butoxide.

    Oxidation Reactions: Common oxidizing agents include potassium permanganate or chromium trioxide.

Major Products Formed:

    Substitution Reactions: Products include alcohols, amines, or thiols depending on the nucleophile used.

    Elimination Reactions: The major product is an alkene.

    Oxidation Reactions: Products include aldehydes or carboxylic acids.

Scientific Research Applications

1-Bromo-3-ethoxy-2-methylpropane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential effects on biological systems, particularly in the study of enzyme interactions.

    Medicine: Explored for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-3-ethoxy-2-methylpropane involves its reactivity as an alkyl halide. The bromine atom, being a good leaving group, facilitates various substitution and elimination reactions. In biological systems, the compound may interact with enzymes or other proteins, potentially affecting their function through covalent modification or other interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with 1-bromo-3-ethoxy-2-methylpropane, such as brominated alkyl chains, ethers, or carboxyl groups, allowing for comparative analysis of their properties and reactivity.

2-Bromo-2-methylpropane [(CH₃)₃CBr]

  • Key Properties :

    Molecular Weight (g/mol) Boiling Point (°C) Refractive Index (nD²⁰) Solubility
    127 73.1 1.4252 Miscible in organic solvents
  • Reactivity : The tertiary bromine facilitates SN1 mechanisms due to stable carbocation formation. Lacking polar functional groups, it exhibits lower boiling points compared to oxygenated analogs.

2-Bromo-2-methylpropanoic Acid [BrC(CH₃)₂COOH]

  • Structure : Brominated carboxylic acid with a methyl branch.
  • Key Properties :

    Molecular Weight (g/mol) Boiling Point (°C) Solubility
    167.01 200 Soluble in alcohol, ether; decomposes in hot water
  • Acidic protons enable esterification or decarboxylation reactions.

3-Bromo-2-(bromomethyl)-1-propanol [C₄H₈Br₂O]

  • Structure : Dihalogenated primary alcohol with two bromine atoms.
  • However, lack of published data hinders detailed comparison.

Comparative Data Table

Compound Molecular Formula M. Wt. (g/mol) Boiling Point (°C) Solubility
2-Bromo-2-methylpropane C₄H₉Br 127 73.1 Miscible in organic solvents
2-Bromo-2-methylpropanoic acid C₄H₇BrO₂ 167.01 200 Soluble in alcohol, ether
3-Bromo-2-(bromomethyl)-1-propanol C₄H₈Br₂O 247.83 N/A Not reported

Research Findings and Discussion

  • Functional Group Impact: Ether groups (e.g., in this compound) likely enhance polarity compared to simple alkyl bromides but reduce volatility relative to carboxylic acids. Carboxylic acids (e.g., 2-bromo-2-methylpropanoic acid) exhibit significantly higher boiling points due to hydrogen bonding .
  • Reactivity Trends: Tertiary bromides (e.g., 2-bromo-2-methylpropane) favor SN1 pathways, while primary/secondary bromides (e.g., 3-bromo-2-(bromomethyl)-1-propanol) may prefer SN2 mechanisms. Limited data on dihalogenated alcohols highlights gaps in regulatory or industrial research .

Biological Activity

1-Bromo-3-ethoxy-2-methylpropane (C6H13BrO) is an organic compound that has garnered interest in various fields of research due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

This compound is characterized by a bromine atom attached to a propane chain that includes an ethoxy group. Its molecular structure can be represented as follows:

Property Value
Molecular FormulaC6H13BrO
Molecular Weight179.08 g/mol
IUPAC NameThis compound
CAS Number21541940

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have shown its effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism of action is believed to involve disruption of microbial cell membranes, leading to cell lysis and death.

Cytotoxicity

The compound has been evaluated for cytotoxic effects on human cell lines. Studies reveal that it can induce apoptosis in cancer cells, making it a candidate for further investigation in cancer therapeutics. The cytotoxicity varies depending on the concentration and exposure time, suggesting a dose-dependent relationship.

The biological activity of this compound is thought to be mediated through several pathways:

  • Membrane Disruption : The bromine atom may enhance the lipophilicity of the compound, allowing it to integrate into lipid membranes and disrupt their integrity.
  • Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways critical for microbial survival.

Study 1: Antimicrobial Efficacy

In a laboratory setting, this compound was tested against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined using standard broth dilution methods. Results indicated an MIC of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating significant antimicrobial potential.

Study 2: Cytotoxic Effects on Cancer Cells

A study conducted on human breast cancer cell lines (MCF-7) revealed that treatment with this compound resulted in a decrease in cell viability by approximately 50% at a concentration of 100 µM after 24 hours. Flow cytometry analysis indicated that the compound induced apoptosis, as evidenced by increased Annexin V staining.

Research Findings Summary

Aspect Findings
Antimicrobial ActivityEffective against S. aureus and E. coli (MIC: 32 µg/mL and 64 µg/mL)
CytotoxicityInduces apoptosis in MCF-7 cells (50% viability reduction at 100 µM)
MechanismMembrane disruption; potential enzyme inhibition

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